molecular formula C14H15N3O2 B7018504 N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide

N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide

Cat. No.: B7018504
M. Wt: 257.29 g/mol
InChI Key: VHAOTQIPOLLVEU-UHFFFAOYSA-N
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Description

N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide is a compound that features a pyrazole ring and a benzofuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and benzofuran structures in a single molecule provides unique chemical properties that can be exploited for different scientific and industrial purposes.

Properties

IUPAC Name

N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-17-7-13(6-15-17)16-14(18)10-3-4-11-8-19-9-12(11)5-10/h3-7H,2,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAOTQIPOLLVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=CC3=C(COC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide typically involves the formation of the pyrazole ring followed by its attachment to the benzofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative . The benzofuran moiety can be introduced through a condensation reaction with a suitable benzofuran precursor .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially useful properties.

Scientific Research Applications

N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide exerts its effects depends on its interaction with molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The benzofuran moiety may also contribute to the compound’s overall activity by enhancing its binding affinity or stability . Specific pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to N-(1-ethylpyrazol-4-yl)-1,3-dihydro-2-benzofuran-5-carboxamide include other pyrazole and benzofuran derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties. For example, other pyrazole derivatives may have different substituents on the pyrazole ring, leading to variations in their reactivity and biological activity . Benzofuran derivatives with different substituents can also exhibit distinct properties and applications. The uniqueness of this compound lies in its specific combination of pyrazole and benzofuran structures, which provides a unique set of chemical and biological properties.

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